2,3-Dibromo-5-nitronaphthalene-1,4-dione
Description
2,3-Dibromo-5-nitronaphthalene-1,4-dione is a halogenated and nitrated naphthoquinone derivative characterized by a naphthalene core substituted with two bromine atoms at positions 2 and 3, a nitro group at position 5, and two ketone groups at positions 1 and 2. The compound’s reactivity and stability are shaped by the synergistic effects of its substituents, making it distinct among naphthoquinone derivatives.
Properties
IUPAC Name |
2,3-dibromo-5-nitronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Br2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGBOEPJAJXYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-nitronaphthalene-1,4-dione typically involves the bromination and nitration of naphthoquinone derivatives. One common method includes the bromination of 2,3-dibromonaphthoquinone followed by nitration under controlled conditions. The reaction is usually carried out in the presence of a solvent such as chloroform or dichloromethane, with bromine and nitric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2,3-dibromo-5-aminonaphthalene-1,4-dione.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
2,3-Dibromo-5-nitronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-nitronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
The following analysis compares 2,3-Dibromo-5-nitronaphthalene-1,4-dione with structurally related quinones and dione-containing compounds, focusing on substituent effects, redox properties, and applications.
Structural and Functional Group Comparisons
Table 1: Substituent Effects in Naphthoquinone Derivatives
Key Observations :
- The bromine and nitro groups in 2,3-Dibromo-5-nitronaphthalene-1,4-dione increase its electrophilicity compared to unsubstituted naphthalene-1,4-dione . This enhances its reactivity in electron-deficient aromatic systems.
- Unlike 5-bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione, which uses methyl groups for steric stabilization, the target compound’s bromine atoms may reduce solubility in nonpolar solvents due to increased molecular weight and polarity .
- Hydroxyl-substituted derivatives (e.g., FDB011289 in ) exhibit hydrogen-bonding capabilities, enabling biological interactions (e.g., enzyme binding), whereas the nitro and bromo groups in the target compound may favor applications in electrophilic catalysis or materials science.
Redox and Electrochemical Behavior
Naphthoquinones are redox-active due to their conjugated diketone systems. Substituents significantly modulate their reduction potentials:
- Naphthalene-1,4-dione : Serves as a baseline with moderate redox activity, often used in electrochemical sensors .
Q & A
Q. What strategies validate the compound’s role in heterogeneous catalysis or photochemical applications?
- Methodological Answer :
- Catalysis : Immobilize on mesoporous silica (BET surface area >500 m²/g) and test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequency (TOF) with homogeneous analogs.
- Photochemistry : Use time-resolved spectroscopy (fs-TA) to study excited-state dynamics. The nitro group enhances intersystem crossing, making it a potential photosensitizer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
